2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol hydrochloride
Overview
Description
2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10Cl3NO It is known for its applications in various scientific research fields due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 2,6-dichlorobenzaldehyde with nitromethane to form 2,6-dichlorophenyl nitroethane. This intermediate is then reduced to 2,6-dichlorophenylethylamine, which is subsequently reacted with formaldehyde and hydrogen chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of catalysts and optimized reaction times are also critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzophenone.
Reduction: Formation of 2,6-dichlorophenylethylamine or 2,6-dichlorophenylethanol.
Substitution: Formation of derivatives with substituted functional groups in place of chlorine atoms.
Scientific Research Applications
2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol hydrochloride is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2,6-dichlorophenyl)ethanol
- 2-Amino-2-(2,6-dichlorophenyl)ethanol
- 2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride
Uniqueness
2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of both amino and hydroxyl groups, along with the dichlorophenyl moiety, makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-amino-1-(2,6-dichlorophenyl)ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3,7,12H,4,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSNQWKWXJHBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CN)O)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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